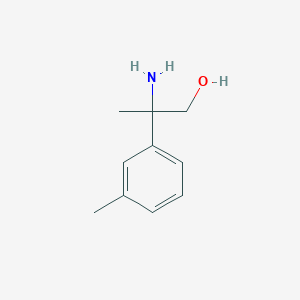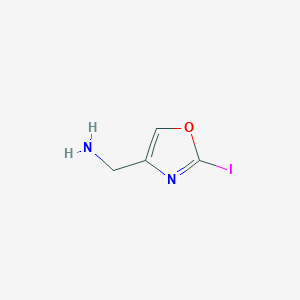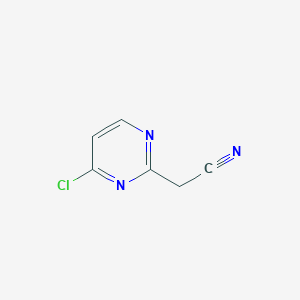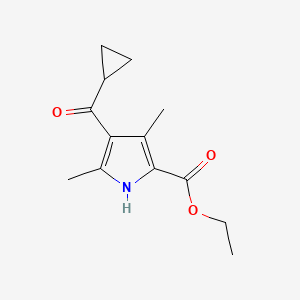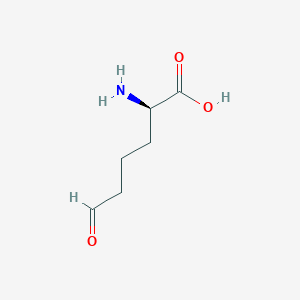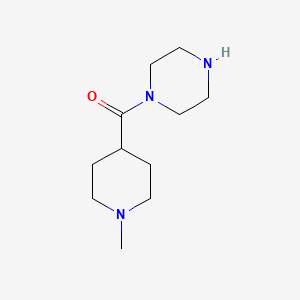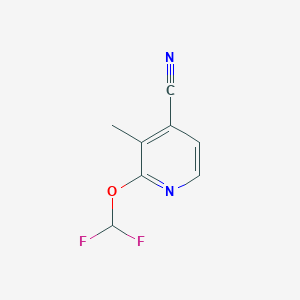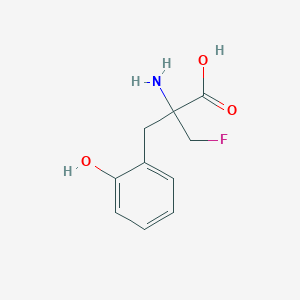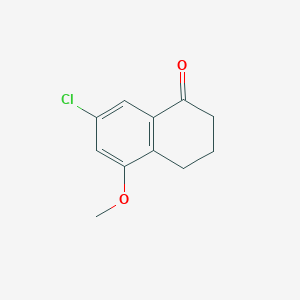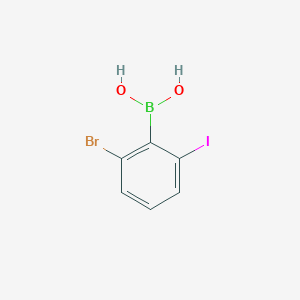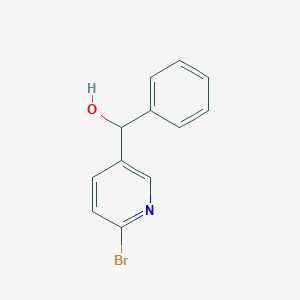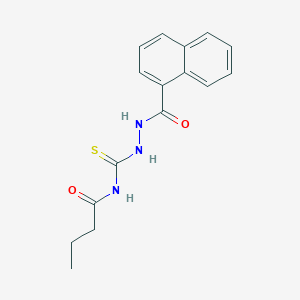
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide: is a complex organic compound with the molecular formula C18H15N3OS . This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide typically involves the reaction of 2-naphthoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis to enhance yield and reaction rates. For instance, the use of 2-naphthoyl chloride in combination with various hydrazine derivatives under ultrasonic conditions has been shown to produce high yields of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various naphthoquinone derivatives, hydrazine derivatives, and substituted naphthoyl compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide
- N-(cyclohexylcarbamothioyl)-2-naphthamide
- 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl benzoate
Comparison: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide is unique due to its specific hydrazinecarbonothioyl and butyramide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C16H17N3O2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[(naphthalene-1-carbonylamino)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H17N3O2S/c1-2-6-14(20)17-16(22)19-18-15(21)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,18,21)(H2,17,19,20,22) |
InChI-Schlüssel |
ABRYYYFHTGJXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=S)NNC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


